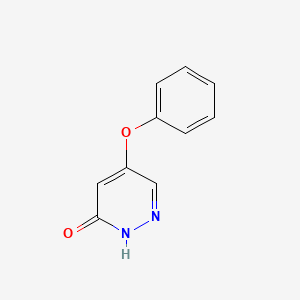

5-phenoxy-2H-pyridazin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-phenoxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H8N2O2/c13-10-6-9(7-11-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChI Key |

WQYKWCBFYFFXIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=O)NN=C2 |

Origin of Product |

United States |

The Significance of Pyridazinone Heterocycles As a Privileged Scaffold in Medicinal Chemistry

The pyridazinone nucleus, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is recognized as a "privileged scaffold" in drug discovery. ekb.egbenthamdirect.com This designation stems from its ability to serve as a versatile framework for the development of ligands for a diverse array of biological targets. The inherent chemical properties of the pyridazinone ring, including its planarity and capacity for various non-covalent interactions, make it an attractive starting point for the synthesis of new therapeutic agents. ekb.egresearchgate.net

Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities. sarpublication.comnih.govajrconline.org These include, but are not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects. benthamdirect.comsarpublication.comresearchgate.net The adaptability of the pyridazinone core allows for straightforward functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. ekb.egresearchgate.net This chemical tractability has led to the development of numerous pyridazinone-containing compounds that have been investigated for a wide range of therapeutic applications. benthamdirect.comnih.gov

An Overview of the Phenoxy Substitution Pattern Within Bioactive Pyridazinone Analogues

The introduction of a phenoxy group at the 5-position of the 2H-pyridazin-3-one ring has been a strategic design element in the creation of novel bioactive compounds. This substitution pattern has been explored in various contexts, leading to the identification of molecules with significant biological activities.

One notable area of investigation for 5-phenoxy-pyridazin-3-one derivatives has been in the realm of central nervous system disorders. For instance, research into histamine (B1213489) H3 receptor antagonists has led to the development of potent compounds based on this scaffold. nih.govacs.org The optimization of a (5-{4-[3-(R)-2-methylpyrrolin-1-yl-propoxy]phenyl}-2H-pyridazin-3-one) lead compound involved modifications that included the exploration of phenoxy-piperidine moieties, resulting in potent and selective antagonists. nih.gov

Furthermore, the versatility of the 5-phenoxy-pyridazin-3-one core is demonstrated by its use in the development of agents targeting other biological pathways. For example, derivatives of 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their analgesic and anti-inflammatory properties. pharmacophorejournal.com The phenoxy moiety in these structures plays a crucial role in modulating the interaction with their respective biological targets.

The following table provides examples of bioactive pyridazinone analogues where the phenoxy or a related phenyl-ether linkage is a key structural feature:

| Compound Name | Biological Activity/Target |

| 5-[4-(cyclobutyl-piperidin-4-yloxy)-phenyl]-6-methyl-2H-pyridazin-3-one | Histamine H3 Receptor Antagonist |

| 5-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one | Histamine H3 Receptor Antagonist |

| 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives | Analgesic, Anti-inflammatory |

| 2-tert-butyl-4-chloro-5-(3-methyl-5-propan-2-ylphenoxy)-3-pyridazinone | General Biological Activity |

Structure Activity Relationship Sar Studies of Phenoxy Substituted Pyridazinone Compounds

Elucidation of Key Structural Determinants Governing Biological Activity

The biological activity of phenoxy-substituted pyridazinone compounds is governed by the interplay of three main structural components: the pyridazinone core, the phenoxy moiety, and the linker connecting them, if any. The pyridazinone ring itself is a critical pharmacophore, often involved in key interactions with biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial contacts within receptor binding pockets or enzyme active sites.

Impact of Substituents on the Phenoxy Moiety on Potency and Selectivity

Systematic modifications of the phenoxy ring have revealed its significant role in modulating the pharmacological profile of pyridazinone derivatives. The position, size, and electronic properties of the substituents on the phenoxy group can have a profound effect on both the potency and selectivity of these compounds.

For instance, in a series of 5-pyridazin-3-one phenoxypiperidines developed as histamine (B1213489) H3 receptor inverse agonists, substitutions on the phenoxy ring were found to be critical for activity. The introduction of a piperidine (B6355638) ring attached to the phenoxy group at the para position was a key modification that led to potent and selective compounds.

To illustrate the impact of these substitutions, consider the following data from a study on histamine H3 receptor antagonists:

| Compound | R1 (Phenoxy Substituent) | hH3R Ki (nM) |

| 1a | -O-(piperidin-4-yl) | 15 |

| 1b | -O-(1-methylpiperidin-4-yl) | 5.4 |

| 1c | -O-(1-ethylpiperidin-4-yl) | 3.2 |

| 1d | -O-(1-isopropylpiperidin-4-yl) | 2.8 |

As the data indicates, the addition of small alkyl groups to the piperidine nitrogen generally leads to an increase in potency. This suggests that the hydrophobic pocket in the histamine H3 receptor can accommodate these small alkyl groups, leading to enhanced binding affinity.

Furthermore, the nature of the substituent can also influence selectivity. For example, the introduction of polar groups on the phenoxy ring might decrease affinity for a hydrophobic receptor pocket but could enhance selectivity for a target with a more polar binding site.

Influence of Modifications at the Pyridazinone Core (N2, C4, C6) on Molecular Interactions

Modifications at the pyridazinone core, specifically at the N2, C4, and C6 positions, have been extensively explored to optimize the activity of this class of compounds.

N2 Position: The N2 position of the pyridazinone ring is a common site for modification. Substitution at this position can influence the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability. In many cases, the N2 substituent can also directly interact with the biological target. For example, the introduction of a small alkyl or aryl group at the N2 position can fill a hydrophobic pocket in the target protein, thereby increasing potency.

C4 Position: The C4 position of the pyridazinone ring is often involved in crucial hydrogen bonding interactions. The introduction of a substituent at this position can either enhance or disrupt these interactions, depending on its nature. For example, a hydrogen bond donor or acceptor group at C4 can form a key interaction with the target, leading to a significant increase in affinity.

The following table summarizes the effects of modifications at the C6 position on the activity of a series of pyridazinone derivatives as glucan synthase inhibitors:

| Compound | R2 (C6 Substituent) | IC50 (µM) |

| 2a | -H | 1.2 |

| 2b | -CH3 | 0.8 |

| 2c | -Cl | 0.5 |

| 2d | -OCH3 | 1.5 |

These results suggest that small, electron-withdrawing groups at the C6 position are favorable for activity, while larger or electron-donating groups are detrimental.

Conformational Analysis and its Correlation with Receptor Binding and Enzyme Inhibition

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For phenoxy-substituted pyridazinones, the relative orientation of the phenoxy ring and the pyridazinone core can significantly influence how the molecule fits into a receptor's binding site or an enzyme's active site.

While detailed conformational analysis studies specifically for 5-phenoxy-2H-pyridazin-3-one are not extensively reported in the public domain, SAR data from related series of compounds strongly suggest the importance of a specific, low-energy conformation for optimal biological activity. The observed SAR, where small, specific substituents at particular positions lead to significant changes in potency, is often indicative of a well-defined binding mode where the ligand adopts a particular conformation.

It is hypothesized that the bioactive conformation of these molecules allows for the key pharmacophoric elements—the pyridazinone core and the substituted phenoxy ring—to be presented to the biological target in an optimal arrangement for binding. For instance, the pyridazinone core might be positioned to form critical hydrogen bonds, while the phenoxy moiety engages in hydrophobic or pi-stacking interactions in a nearby sub-pocket of the binding site. Any structural modification that disrupts this preferred conformation would be expected to lead to a loss of activity.

Mechanistic Investigations of Biological Activities of 5 Phenoxy 2h Pyridazin 3 One Derivatives

Enzyme Inhibition Profiles

Derivatives of 5-phenoxy-2H-pyridazin-3-one have been shown to inhibit several classes of enzymes, contributing to their therapeutic potential in various disease areas.

Phosphodiesterase (PDE) Inhibition (e.g., PDE-III, PDE-IV)

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. Inhibition of these enzymes can lead to a range of therapeutic effects, including anti-inflammatory and cardiovascular benefits. Pyridazinone derivatives have been identified as potent inhibitors of PDE isoenzymes, particularly PDE-III and PDE-IV. mdpi.comacs.orgacs.org

Zardaverine, a notable pyridazinone derivative, was initially identified as a dual PDE-III/PDE-IV inhibitor. longdom.org Further research has led to the development of more selective inhibitors. For instance, a series of 4,5-dihydropyridazinones demonstrated strong inhibitory effects on cardiac type III phosphodiesterase. nih.gov Specifically, the 5-methyl derivative of Imazodan, compound 21a, was found to be a highly specific PDE-III inhibitor with an IC50 of 0.6 μM. nih.gov

More recently, research has focused on developing pyridazinone derivatives as selective PDE4 inhibitors for their anti-inflammatory potential in respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.govnih.gov A study on pyridazinone derivatives bearing an indole moiety identified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a promising and selective inhibitor of the PDE4B isoenzyme. nih.govnih.gov This compound exhibited 64% inhibition of PDE4B at a concentration of 20 μM and an IC50 value of 251 ± 18 nM. nih.gov The selectivity for PDE4B over PDE4D is considered advantageous as it may retain anti-inflammatory benefits with fewer central nervous system side effects. nih.gov

| Compound | Target | Inhibitory Activity |

|---|---|---|

| Zardaverine | PDE-III/PDE-IV | Dual Inhibitor |

| Compound 21a (5-methyl derivative of Imazodan) | PDE-III | IC50 = 0.6 μM |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | IC50 = 251 ± 18 nM |

Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are involved in inflammation, pain, and fever. There are two main isoforms, COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation. longdom.org Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have highlighted the potential of pyridazinone derivatives as selective COX-2 inhibitors. nih.govnih.govsarpublication.com One such derivative, ABT-963, which is 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, has demonstrated a high selectivity ratio of 276:1 for COX-2 over COX-1. sarpublication.com In another study, new pyridazinone-based sulphonamide derivatives were synthesized and showed potent COX-2 inhibition with IC50 values in the sub-micromolar range (0.05 to 0.14 µM), while weakly inhibiting COX-1 (IC50 values between 5 and 12.6 µM). nih.gov Specifically, the methanesulfonate and ethanesulfonate pyridazine derivatives (7a and 7b) exhibited the best COX-2 inhibitory effect with IC50 values of 0.05 and 0.06 µM, respectively, and demonstrated high COX-2 selectivity indices of 208 and 210. nih.gov

Furthermore, a series of new pyridazinone derivatives were synthesized and evaluated for their in-vitro inhibition of human COX-1 and COX-2. nih.gov Compounds 5a and 5f from this series showed strong COX-2 inhibition with IC50 values of 0.77 and 1.89 μM, and selectivity indices of 16.70 and 13.38, respectively. nih.gov Another study identified compound 6b from a series of new pyridazine scaffolds as a potent COX-2 inhibitor with an IC50 value of 0.18 µM and a selectivity index of 6.33. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| ABT-963 | - | - | 276 |

| Compound 7a | - | 0.05 | 208 |

| Compound 7b | - | 0.06 | 210 |

| Compound 5a | - | 0.77 | 16.70 |

| Compound 5f | - | 1.89 | 13.38 |

| Compound 6b | - | 0.18 | 6.33 |

Other Enzyme Systems (e.g., Phytoene Desaturase)

Beyond their effects on mammalian enzymes, pyridazinone derivatives have also been investigated for their inhibitory activity on enzymes in other organisms, such as plants. Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway in plants. lsuagcenter.com Inhibition of this enzyme leads to the accumulation of phytoene and a lack of colored carotenoids, which protect chlorophyll from photooxidation, ultimately causing a bleaching effect and plant death. lsuagcenter.com

Pyridazinone derivatives are a class of herbicides that target PDS. lsuagcenter.comnih.govacs.org Norflurazon is a commercial pyridazine herbicide that acts as a PDS inhibitor. nih.govacs.org Recently, new pyridazine derivatives have been designed and synthesized with the aim of developing more efficient PDS inhibitors. nih.govacs.org In one study, a scaffold-hopping strategy was used to create pyridazine derivatives based on the structure of diflufenican, another PDS inhibitor. nih.govacs.org The compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) showed potent preemergence herbicidal activity, with 100% inhibition of the roots and stems of certain weeds at a concentration of 100 μg/mL. nih.govacs.org This compound was found to downregulate the expression of the PDS gene, leading to the accumulation of 15-cis-phytoene. nih.govacs.org

Receptor Ligand Interactions and Functional Modulation

In addition to enzyme inhibition, this compound derivatives have been shown to interact with and modulate the function of various cell surface receptors.

Histamine (B1213489) Receptor Antagonism (e.g., H3R)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3R can enhance the release of these neurotransmitters, leading to procognitive and wake-promoting effects. wikipedia.org Consequently, H3R antagonists are being investigated for the treatment of cognitive disorders and sleep-wake disturbances. wikipedia.orgnih.gov

Several series of pyridazinone derivatives have been identified as potent and selective H3R antagonists. acs.orgnih.govnih.gov One study focused on the optimization of 5-pyridazin-3-one phenoxypropylamines, which led to the identification of a compound with high affinity for both human (Ki = 2.8 nM) and rat (Ki = 8.5 nM) H3 receptors. acs.org Another study reported on amine-constrained pyridazinone derivatives, identifying a new class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides as potent H3R antagonists. nih.gov Furthermore, 4,5-fused pyridazinones have also been shown to exhibit significant H3R antagonist activity with high affinity for both rat and human H3 receptors. researchgate.netresearchgate.net

| Compound Class | Receptor Affinity |

|---|---|

| 5-Pyridazin-3-one phenoxypropylamines | hH3R Ki = 2.8 nM, rH3R Ki = 8.5 nM |

| (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides | Potent H3R antagonists |

| 4,5-Fused pyridazinones | High affinity for rat and human H3R |

G-Protein Coupled Receptor (GPCR) Modulation (e.g., NPBWR1/GPR7)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction and are major targets for drug development. nih.gov The neuropeptide B/W receptor 1 (NPBWR1), also known as GPR7, is a GPCR implicated in the regulation of feeding behavior, pain, stress, and neuroendocrine function. nih.govnih.govfrontiersin.orgwikipedia.org

A medicinal chemistry program aimed at optimizing a lead molecule from a high-throughput screening campaign led to the identification of a novel series of non-peptidic submicromolar NPBWR1 antagonists based on a 5-chloro-4-(4-alkoxyphenoxy)-2-(benzyl)pyridazin-3(2H)-one chemotype. nih.gov Among the synthesized compounds, 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one (CYM50769) was found to inhibit the activation of NPBWR1 by its endogenous ligand, neuropeptide W, with a submicromolar IC50 value. nih.gov This compound also displayed high selectivity against a broad array of other pharmaceutically relevant targets. nih.gov

Antiproliferative and Cytotoxic Mechanisms in Defined Cellular Models

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines through diverse mechanisms. Research has shown that these compounds can induce apoptosis, disrupt the cell cycle, and provoke oxidative and proteotoxic stress, ultimately leading to cancer cell death. scispace.comnih.govunich.it

One study highlighted a pyridazinone derivative, Pyr-1, which exhibited potent cytotoxicity against 22 human cancer cell lines, with particular efficacy against leukemia, breast, and lung cancer cells. scispace.com The proposed mechanism involves the induction of the intrinsic apoptosis pathway, characterized by several key cellular events:

Phosphatidylserine Externalization: A marker of early apoptosis where phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane. scispace.com

Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic cascade. scispace.com

Caspase-3 Activation: Activation of this executioner caspase, which orchestrates the dismantling of the cell. scispace.com

DNA Fragmentation: Cleavage of genomic DNA into smaller fragments, a hallmark of late-stage apoptosis. scispace.com

Cell Cycle Disruption: Arrest of the cell cycle, preventing cancer cell proliferation. One compound was found to induce a G0–G1 phase cell cycle arrest in the A549/ATCC lung cancer cell line. scispace.comnih.gov

Furthermore, some derivatives have been shown to generate oxidative stress by causing an accumulation of reactive oxygen species (ROS). scispace.comnih.gov This increase in ROS can lead to the overexpression of stress-related genes and proteins, such as hmox-1, and a marked increase in poly-ubiquitinated proteins, suggesting impairment of the proteasome activity. scispace.com In triple-negative breast cancer cells, certain pyridazinone derivatives induced a significant increase in H2O2 and lipid peroxidation levels, coupled with a decrease in the activities of glutathione reductase and thioredoxin reductase. nih.gov

Another mechanistic aspect involves the regulation of key apoptotic genes. For instance, one pyridazinone-based diarylurea derivative was shown to upregulate the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

| Compound/Derivative | Cancer Cell Line | Key Mechanistic Findings |

| Pyr-1 | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Induces intrinsic apoptosis, mitochondrial depolarization, caspase-3 activation, DNA fragmentation, ROS accumulation, proteasome impairment. scispace.com |

| Pyridazinone-based diarylurea (10l) | Lung (A549/ATCC) | Induces G0–G1 phase cell cycle arrest, upregulates p53 and Bax, downregulates Bcl-2. nih.gov |

| Pyridazin-3(2H)-one derivative (6f) | Triple-Negative Breast Cancer (MDA-MB-468) | Increases H2O2 and lipid peroxidation, inhibits glutathione reductase and thioredoxin reductase. nih.gov |

| Substituted 3(2H)-pyridazinone derivatives (12 and 22) | Gastric Adenocarcinoma (AGS) | Induce oxidative stress via hydrogen peroxide release and upregulate Bax expression. unich.it |

Antimicrobial Action Mechanisms (e.g., Anti-bacterial, Anti-fungal)

Pyridazinone derivatives have been recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. sarpublication.comscispace.comscholarsresearchlibrary.com While the precise mechanisms of action are still under investigation, studies have identified compounds with significant inhibitory effects.

A series of diarylurea derivatives based on a pyridazinone scaffold were synthesized and evaluated for their antimicrobial properties. Compound 10h demonstrated potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov In the same study, compound 8g showed significant antifungal activity against Candida albicans, also with an MIC of 16 μg/mL. nih.gov

Further research into novel pyridazinone derivatives has identified compounds with activity against both Gram-positive and Gram-negative bacteria. For instance, compounds 7 and 13 were found to be active against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values in the range of 3.74–8.92 µM. mdpi.com The structural modifications, such as the hydrolysis of an ester group, were noted to influence the antibacterial spectrum of these derivatives. mdpi.com

Another study synthesized a series of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds and found that they exhibited selectively significant antimicrobial activity against Propionibacterium acnes. One derivative, 11 , was particularly potent with an MIC of 2 μg/mL. nih.gov

| Compound/Derivative | Target Microorganism | Activity (MIC) |

| Diarylurea derivative 10h | Staphylococcus aureus | 16 μg/mL nih.gov |

| Diarylurea derivative 8g | Candida albicans | 16 μg/mL nih.gov |

| Pyridazinone derivative 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM mdpi.com |

| Pyridazinone derivative 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM mdpi.com |

| 2-(5-fluoropyrimidinyl)pyridazinone 11 | Propionibacterium acnes | 2 μg/mL nih.gov |

While these studies establish the antimicrobial potential of pyridazinone derivatives, further research is needed to fully elucidate their mechanisms of action, which could involve inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis.

Antiplatelet Aggregation Mechanisms and Pathway Elucidation

Several this compound derivatives have been investigated for their antiplatelet activity, with studies revealing a multi-faceted mechanism of action that targets key pathways in platelet aggregation.

One of the primary mechanisms identified is the inhibition of thromboxane A2 (TXA2) formation. nih.gov TXA2 is a potent platelet agonist, and its inhibition is a key target for antiplatelet drugs. A new pyridazinone derivative, PC-09, was shown to markedly inhibit the formation of thromboxane B2 (a stable metabolite of TXA2) induced by collagen or thrombin. nih.gov

Another critical mechanism is the modulation of intracellular calcium levels. A rise in intracellular calcium is a crucial signal for platelet activation and aggregation. PC-09 was found to reduce the rise in platelet intracellular calcium levels stimulated by aggregation agonists. nih.gov

Furthermore, these derivatives can interfere with the final common pathway of platelet aggregation, which is the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor is essential for fibrinogen binding and the cross-linking of platelets. PC-09 was shown to reduce collagen-induced platelet membrane surface GPIIb/IIIa expression. nih.gov

In addition to these inhibitory actions, some pyridazinone derivatives actively promote platelet inhibition by increasing the levels of cyclic adenosine monophosphate (cAMP). nih.gov cAMP is an important second messenger that inhibits platelet activation. PC-09 was found to significantly increase cAMP levels by inhibiting the activity of cAMP phosphodiesterase, the enzyme responsible for its degradation. nih.gov

| Mechanistic Target | Effect of Pyridazinone Derivative (e.g., PC-09) |

| Thromboxane A2 (TXA2) Formation | Inhibition of formation induced by collagen or thrombin. nih.gov |

| Intracellular Calcium Mobilization | Reduction of the rise in intracellular calcium levels. nih.gov |

| Glycoprotein IIb/IIIa Expression | Reduction of collagen-induced surface expression. nih.gov |

| Cyclic AMP (cAMP) Levels | Increase in cAMP levels through inhibition of cAMP phosphodiesterase. nih.gov |

Studies on other pyridazinone derivatives have also demonstrated potent inhibitory effects on collagen-induced platelet aggregation, suggesting a selective action on the biochemical mechanisms triggered by collagen in platelets. nih.gov

Vasorelaxant and Antihypertensive Mechanisms

The vasorelaxant and antihypertensive properties of this compound derivatives are attributed to several mechanisms that lead to the relaxation of vascular smooth muscle.

A prominent mechanism is the inhibition of phosphodiesterase III (PDE III). sarpublication.com PDE III is an enzyme that degrades cyclic nucleotides like cAMP and cGMP, which are crucial for smooth muscle relaxation. By inhibiting PDE III, these derivatives increase the intracellular concentrations of these second messengers, leading to vasodilation. Pimobendan, a benzimidazole-pyridazinone derivative, is a known PDE inhibitor with both vasodilating and positive inotropic properties. sarpublication.com

Some pyridazinone derivatives also exhibit calcium-sensitizing properties. sarpublication.com Levosimendan, for example, is a Ca2+ sensitizer that can also induce vasodilation. It is suggested that it may relax coronary arteries by opening potassium channels, a mechanism independent of its calcium-sensitizing effects. sarpublication.com

Recent studies have also pointed to the role of the nitric oxide (NO) pathway in the vasorelaxant effects of these compounds. Certain novel pyridazin-3-one derivatives have been shown to cause a remarkable increase in endothelial nitric oxide synthase (eNOS) mRNA expression. nih.govrsc.org This leads to an increased production of NO, a potent vasodilator, in the aorta. nih.govrsc.org

The inhibition of inositol 1,4,5-triphosphate (IP3) receptors is another hypothesized mechanism. nih.gov IP3 plays a key role in regulating intracellular calcium concentration by promoting its release from the endoplasmic reticulum. Inhibition of the IP3 receptor would lead to a decrease in intracellular calcium and subsequent vasodilation. nih.gov

| Mechanistic Target/Pathway | Effect of Pyridazinone Derivatives | Example Compound(s) |

| Phosphodiesterase III (PDE III) | Inhibition, leading to increased cAMP/cGMP and vasodilation. sarpublication.com | Pimobendan, TZC-5665 sarpublication.com |

| Calcium Sensitization / Potassium Channels | Ca2+ sensitization and potential opening of K+ channels. sarpublication.com | Levosimendan sarpublication.com |

| Endothelial Nitric Oxide Synthase (eNOS) | Increased mRNA expression, leading to higher NO production. nih.govrsc.org | Novel pyridazin-3-one derivatives nih.govrsc.org |

| Inositol 1,4,5-triphosphate (IP3) Receptor | Hypothesized inhibition, leading to decreased intracellular calcium. nih.gov | Hydralazine (analogue) nih.gov |

Advanced Computational Modeling and Cheminformatics Applications in 5 Phenoxy 2h Pyridazin 3 One Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. In the study of pyridazinone derivatives, docking simulations have been pivotal in elucidating their interactions with various biological targets.

For instance, in a comprehensive study of 5-hydroxy-2H-pyridazin-3-one derivatives as HCV NS5B polymerase inhibitors, molecular docking was employed to predict how these compounds bind to the enzyme's allosteric site. The results of such simulations typically include a docking score, which estimates the binding affinity, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts. These simulations have identified key amino acid residues, such as Tyr448, Ser556, and Asp318, as crucial for the binding of these inhibitors. nih.gov

The binding interactions for a representative pyridazinone derivative, as identified through molecular docking, can be summarized in the following table:

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Tyr448 | 2.1 |

| Hydrogen Bond | Ser556 | 2.5 |

| Pi-Pi Stacking | Phe444 | 3.8 |

| Hydrophobic | Leu441 | 4.2 |

This table presents illustrative data based on studies of analogous pyridazinone compounds to demonstrate the type of information generated from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. This technique is crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding kinetics.

In the investigation of 5-hydroxy-2H-pyridazin-3-one derivatives, a 40-nanosecond MD simulation was performed on the docked complexes of ten selected compounds with the HCV NS5B polymerase. nih.gov The stability of these complexes was assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile indicates that the complex has reached equilibrium and the ligand is securely bound in the active site. Such simulations have validated the binding modes predicted by docking and have shown that the binding of the inhibitors is stable. nih.gov

The following table illustrates typical RMSD values obtained from an MD simulation of a pyridazinone derivative-protein complex:

| Simulation Time (ns) | Protein RMSD (nm) | Ligand RMSD (nm) |

| 0 | 0.0 | 0.0 |

| 10 | 0.25 | 0.15 |

| 20 | 0.28 | 0.18 |

| 30 | 0.30 | 0.17 |

| 40 | 0.29 | 0.19 |

This data is representative of findings from MD simulations on analogous pyridazinone compounds and illustrates the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

A 3D-QSAR study, employing both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), was conducted on a large series of 193 5-hydroxy-2H-pyridazin-3-one derivatives. nih.gov These models provided insights into the structural features that are important for inhibitory activity against HCV NS5B polymerase. The CoMFA and CoMSIA models generated contour maps that highlighted regions where steric bulk, electrostatic interactions, hydrophobicity, and hydrogen bonding capabilities would enhance or diminish the biological activity. The robustness and predictive power of these QSAR models were validated through various statistical parameters. nih.gov

A summary of the statistical parameters for the developed QSAR models is presented below:

| Model | q² | r² | SEE | F-value |

| CoMFA | 0.621 | 0.958 | 0.201 | 158.3 |

| CoMSIA | 0.653 | 0.947 | 0.225 | 123.9 |

This table showcases the statistical validation of 3D-QSAR models for a series of analogous pyridazinone compounds, indicating their predictive capability. q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimation; F-value: F-test value.

In Silico Screening and Virtual Library Design for Novel Ligand Identification

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with the design of virtual libraries, allows for the rapid exploration of vast chemical space to discover novel and potent ligands.

Virtual screening techniques can be broadly categorized as either ligand-based or structure-based. Ligand-based methods utilize the knowledge of known active compounds to identify others with similar properties, while structure-based methods rely on the 3D structure of the target protein to dock and score potential ligands. In the context of pyridazinone research, both approaches can be employed. For instance, a validated QSAR model can be used to screen a virtual library of pyridazinone derivatives to predict their biological activity. Similarly, molecular docking can be used to screen large chemical databases for compounds that are predicted to bind with high affinity to a specific target. The design of focused virtual libraries of 5-phenoxy-2H-pyridazin-3-one analogs, with systematic variations at different positions of the pyridazinone core, would be a strategic approach to identify novel inhibitors for various therapeutic targets.

Prediction of Key Molecular Properties (e.g., binding affinity, target selectivity)

Computational methods are also extensively used to predict key molecular properties that are critical for drug development, such as binding affinity and target selectivity. The binding free energy, which is a more accurate measure of binding affinity than docking scores, can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

In the study of 5-hydroxy-2H-pyridazin-3-one derivatives, the binding free energies calculated using the MM-PBSA method showed a good correlation with the experimentally determined biological activities. nih.gov This demonstrates the utility of such calculations in accurately predicting the potency of inhibitors. Furthermore, by performing docking and simulation studies against a panel of related protein targets, it is possible to predict the target selectivity of a compound. This is crucial for minimizing off-target effects and ensuring the safety of a potential drug molecule. The insights gained from these predictive models can guide the chemical synthesis of new derivatives with improved affinity and selectivity profiles.

Future Research Directions and Potential Pharmacological Avenues for 5 Phenoxy 2h Pyridazin 3 One Analogues

Design and Synthesis of Novel Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in the design of multi-target directed ligands (MTDLs) that can modulate several targets simultaneously, potentially offering enhanced efficacy and a reduced likelihood of drug resistance. The pyridazinone nucleus is a versatile scaffold that has been incorporated into molecules targeting a range of proteins, including various kinases and enzymes involved in inflammation and cardiovascular diseases. nih.govnih.gov

Future research should focus on the rational design of 5-phenoxy-2H-pyridazin-3-one analogues that can act as MTDLs. For instance, derivatives could be designed to simultaneously inhibit key kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., B-RAF, BTK). nih.gov Another promising approach is the development of dual-action compounds that combine, for example, anti-inflammatory (e.g., COX-2 inhibition) and anticancer (e.g., PARP inhibition) activities, given that chronic inflammation is a known driver of many cancers. nih.gov The phenoxy moiety provides a convenient handle for introducing pharmacophores that can interact with secondary targets, thereby enabling the creation of novel MTDLs with tailored polypharmacology.

Exploration of Undiscovered Biological Targets and Signaling Pathways

While pyridazinone derivatives have been extensively studied for their effects on well-established targets, there remains a vast landscape of unexplored biological space. Future investigations should aim to identify and validate novel biological targets and signaling pathways for this compound analogues. This could involve high-throughput screening of diverse compound libraries against a wide array of cellular and biochemical assays.

Emerging areas of interest include the potential modulation of targets involved in neurodegenerative diseases. For example, pyridazinone derivatives have been investigated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov Further exploration of 5-phenoxy-substituted analogues in this area could yield novel therapeutic candidates. Additionally, the role of pyridazinones in modulating pathways related to metabolic disorders, rare genetic diseases, and infectious agents warrants deeper investigation. Techniques such as chemoproteomics and phenotypic screening can be employed to uncover novel mechanisms of action and identify previously unknown cellular targets for this promising class of compounds. A comprehensive review of recent advancements highlights the broad therapeutic potential of pyridazinone derivatives in areas including anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. miragenews.com

Development of Innovative and Sustainable Synthetic Methodologies for Derivatization

The synthesis of diverse libraries of this compound analogues for structure-activity relationship (SAR) studies necessitates the development of efficient, cost-effective, and environmentally friendly synthetic methods. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents.

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. frontiersin.orgresearchgate.net These computational tools can be effectively integrated into the discovery pipeline for this compound analogues.

Investigation of Phenoxy-Pyridazinone Systems in Agrochemical Research (e.g., herbicidal activity)

The pyridazinone scaffold is not only relevant in pharmacology but also holds significant potential in the field of agrochemicals. jst.go.jpcolab.wsresearchgate.net Several pyridazinone derivatives have been commercialized as herbicides, and the phenoxy-pyridazinone combination has shown particular promise.

Q & A

Q. What experimental designs are suitable for evaluating the stability of this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.